molecular formula C24H24N2O6 B2465891 Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate CAS No. 1021212-38-3

Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

Cat. No. B2465891
CAS RN: 1021212-38-3
M. Wt: 436.464
InChI Key: FPRIQCZDCMISTI-UHFFFAOYSA-N
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Description

“Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate” is a complex organic compound. It contains several functional groups, including an ester group (benzoate), an ether group (methoxybenzyl), and a carboxamide group .


Molecular Structure Analysis

The molecular formula of the compound is C28H32N2O5 . It has a complex structure with multiple functional groups. The exact 3D structure is not available in the current resources.

Scientific Research Applications

Synthesis and Antibacterial Applications

One study focuses on the synthesis of novel 2-chloro-[1,3] benzoxazine ring compounds, derived from the reaction of ethyl 4-((2-hydroxy-3-methoxybenzyl)amino)benzoate, demonstrating significant antibacterial ability against both gram-negative and gram-positive bacteria. Molecular docking studies using these compounds within the pocket of bacterial gyrase enzyme targets indicate potential applications in developing antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Catalytic Hydroxylation

Research on chloroperoxidase-catalyzed benzylic hydroxylation reveals the potential of oxidizing methoxybenzyl alcohols to their corresponding benzyl alcohol derivatives, showcasing the enzyme's substrate specificity and its role in hydroxylation reactions (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Optical Nonlinear Properties

Another study investigates the synthesis and optical nonlinear properties of Schiff base compounds derived from ethyl-4-amino benzoate, highlighting their potential applications in optical limiting due to their significant nonlinear refractive index and optical limiting properties (Abdullmajed et al., 2021).

Renewable PET Production

Research into the production of biobased terephthalic acid precursors via Diels–Alder and dehydrative aromatization reactions identifies side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate, which are vital for developing sustainable PET production pathways (Pacheco et al., 2015).

Nonlinear Optical (NLO) Activities

The nonlinear optical properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been explored, revealing that these compounds are promising candidates for NLO materials with significant hyperpolarizabilities and improved transparency–nonlinearity trade-offs, suggesting applications in the development of NLO materials (Kiven et al., 2023).

properties

IUPAC Name

ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-4-31-24(29)17-8-10-18(11-9-17)25-23(28)20-13-21(27)22(14-26(20)2)32-15-16-6-5-7-19(12-16)30-3/h5-14H,4,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRIQCZDCMISTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

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